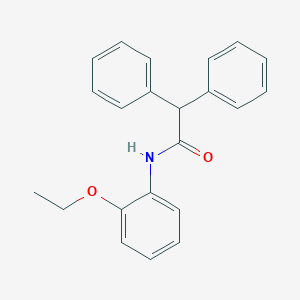

N-(2-ethoxyphenyl)-2,2-diphenylacetamide

Description

N-(2-Ethoxyphenyl)-2,2-diphenylacetamide is a substituted acetamide derivative characterized by a central 2,2-diphenylacetamide scaffold with an ethoxyphenyl substituent at the nitrogen atom. For instance, 2,2-diphenylacetamide serves as a precursor for drugs like loperamide (antidiarrheal) and darifenacin (muscarinic receptor antagonist) . The ethoxy group in this compound likely enhances solubility and modulates bioactivity compared to unsubstituted analogs.

Properties

Molecular Formula |

C22H21NO2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C22H21NO2/c1-2-25-20-16-10-9-15-19(20)23-22(24)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,23,24) |

InChI Key |

LRBUBUHAIVWLPS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Anti-Inflammatory COX-2 Inhibitors

Several 2,2-diphenylacetamide derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). Key examples include:

- Key Findings: L2 outperforms diclofenac and ibuprofen in binding affinity and inhibition constants, suggesting superior COX-2 inhibition . The morpholinyl and diethylamino groups in L2 enhance interactions with the COX-2 active site. In contrast, the ethoxyphenyl group in N-(2-ethoxyphenyl)-2,2-diphenylacetamide may confer distinct electronic or steric effects, though direct data is lacking.

Thiourea Derivatives and Electronic Properties

Thiourea-functionalized analogs have been studied for their electronic and structural characteristics:

- The ethoxyphenyl group in the target compound may stabilize the molecule through weak C–H⋯π interactions, similar to 2,2-diphenylacetamide’s crystal packing .

Structural Analogs with Varied Substituents

Substituents significantly influence physical and pharmacological properties:

- Key Findings: Hydrophilic groups (e.g., hydroxy, diethylamino) improve solubility, while aromatic substituents (e.g., thiazol, dichlorophenyl) enhance rigidity and target binding . The ethoxy group in this compound may balance lipophilicity and metabolic stability, similar to ethoxy-containing drug candidates .

Pharmacological Potential

- L2 (Morpholinyl Derivative) : Demonstrated the highest ligand efficiency (0.32) among COX-2 inhibitors, surpassing clinical standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.